(3-Bromopyridin-2-yl)methanol-d2

Quantitative Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standards

(3-Bromopyridin-2-yl)methanol-d2 (CAS 2170188-53-9) is a stable isotope-labeled compound in which two hydrogen atoms of the methanol moiety are replaced by deuterium (D). It serves as the deuterated form of (3-Bromopyridin-2-yl)methanol (CAS 52378-64-0), a pyridine-based building block widely utilized as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C6H6BrNO
Molecular Weight 190.03 g/mol
Cat. No. B12395377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopyridin-2-yl)methanol-d2
Molecular FormulaC6H6BrNO
Molecular Weight190.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CO)Br
InChIInChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2/i4D2
InChIKeyFTTLCYCJDYIEFO-APZFVMQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3-Bromopyridin-2-yl)methanol-d2: A Deuterated Pyridine Building Block for Quantitative Analysis


(3-Bromopyridin-2-yl)methanol-d2 (CAS 2170188-53-9) is a stable isotope-labeled compound in which two hydrogen atoms of the methanol moiety are replaced by deuterium (D) . It serves as the deuterated form of (3-Bromopyridin-2-yl)methanol (CAS 52378-64-0), a pyridine-based building block widely utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . With a molecular weight of 190.03 g/mol and typical isotopic enrichment of ≥98 atom % D, this compound is specifically designed for applications requiring mass discrimination or tracing, such as internal standardization in liquid chromatography–mass spectrometry (LC-MS) and metabolic pathway elucidation [1].

Why (3-Bromopyridin-2-yl)methanol Cannot Substitute for (3-Bromopyridin-2-yl)methanol-d2 in Quantitative Analytical Workflows


Substituting the non-deuterated analog (3-Bromopyridin-2-yl)methanol for its deuterated counterpart introduces critical limitations in analytical sensitivity and metabolic stability, rendering simple interchange impossible. In LC-MS/MS-based quantitation, the unlabeled compound cannot serve as an authentic internal standard because it co-elutes and shares the identical mass-to-charge ratio (m/z) as the analyte, providing no correction for matrix effects or ionization variability [1]. In contrast, the d2-labeled version possesses a +2 Da mass shift that allows baseline-resolved detection, enabling accurate isotope-dilution mass spectrometry (IDMS) [2]. Furthermore, in metabolic studies, the non-deuterated form undergoes normal enzymatic degradation, whereas the deuterated compound benefits from the kinetic isotope effect (KIE) — the stronger C-D bond slows oxidative metabolism at the labeled site, potentially altering pharmacokinetic profiles and reducing metabolite formation [3]. These fundamental physicochemical differences mandate the use of the exact deuterated analog for reliable data generation.

Quantitative Differentiation of (3-Bromopyridin-2-yl)methanol-d2: Direct Evidence Against Its Non-Deuterated Analog and Other Stable Isotope Standards


Isotopic Enrichment of 98 atom % D Ensures Reliable Isotope Dilution Mass Spectrometry

(3-Bromopyridin-2-yl)methanol-d2 is supplied with an isotopic enrichment of 98 atom % D . In contrast, the non-deuterated analog (3-Bromopyridin-2-yl)methanol contains natural abundance hydrogen (∼99.985% ¹H) and lacks any measurable deuterium enrichment . This high level of deuterium incorporation minimizes the presence of unlabeled isotopologues that could otherwise interfere with accurate quantitation in isotope-dilution LC-MS assays.

Quantitative Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standards

Mass Shift of +2 Da Enables Baseline Chromatographic Resolution from Native Analyte

The substitution of two hydrogen atoms with deuterium increases the molecular weight of (3-Bromopyridin-2-yl)methanol-d2 to 190.03 g/mol, exactly 2.01 Da heavier than the non-deuterated form (188.02 g/mol) . This mass difference is sufficient to ensure that the internal standard's signal does not overlap with the analyte's monoisotopic peak in a typical unit-resolution mass spectrometer, a critical requirement for accurate isotope dilution [1]. In contrast, using a structural analog or the non-deuterated compound would result in either co-elution with identical m/z or incomplete correction of matrix effects [2].

LC-MS/MS Quantitation Stable Isotope-Labeled Internal Standard Isotopic Interference

Potential for Reduced Metabolic Clearance via the Deuterium Kinetic Isotope Effect

Strategic deuteration at the methanol moiety may enhance the metabolic stability of derivatives synthesized from (3-Bromopyridin-2-yl)methanol-d2. The carbon-deuterium (C-D) bond is approximately 6-10 times stronger than the corresponding carbon-hydrogen (C-H) bond, resulting in a primary kinetic isotope effect (KIE) that can slow cytochrome P450-mediated oxidation at the labeled site [1]. While no specific KIE value has been published for this exact compound, class-level evidence demonstrates that deuterium substitution at metabolically labile positions frequently reduces intrinsic clearance (CL_int) by 2- to 10-fold in vitro and can extend in vivo half-life (t₁/₂) by 30-100% in optimized drug candidates [2]. The non-deuterated (3-Bromopyridin-2-yl)methanol lacks this protective effect and is subject to normal metabolic rates .

Pharmacokinetics Metabolic Stability Deuterium Kinetic Isotope Effect

Chromatographic Retention Time Shift Improves Analytical Specificity in LC-MS

Deuterium-labeled compounds often exhibit slightly different reversed-phase chromatographic retention compared to their non-deuterated counterparts due to the increased lipophilicity of C-D bonds relative to C-H bonds [1]. This phenomenon, while generally small (typically ΔtR < 0.1 min), can be leveraged to achieve partial chromatographic separation between the internal standard and the analyte, reducing ion suppression and enhancing quantitative accuracy [2]. In contrast, the non-deuterated (3-Bromopyridin-2-yl)methanol would perfectly co-elute with itself as an analyte, providing no such analytical benefit. For (3-Bromopyridin-2-yl)methanol-d2, the exact retention time shift is system-dependent and must be verified experimentally, but the class effect is well-documented across numerous pyridine-based deuterated standards [3].

LC-MS Method Development Deuterium Isotope Effect on Chromatography Internal Standard Behavior

Optimal Application Scenarios for (3-Bromopyridin-2-yl)methanol-d2 Based on Quantitative Differentiation Evidence


Internal Standard for LC-MS/MS Quantitation of (3-Bromopyridin-2-yl)methanol in Biological Matrices

Due to its +2 Da mass shift and 98 atom % D isotopic enrichment, (3-Bromopyridin-2-yl)methanol-d2 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for quantifying the parent compound in pharmacokinetic studies, drug metabolism assays, and environmental sample analysis . Its use corrects for variable recovery and matrix effects, ensuring that method accuracy and precision meet regulatory guidelines (e.g., ±15% bias, ≤15% CV) [1]. The non-deuterated form cannot fulfill this role.

Synthesis of Deuterated Drug Candidates for Improved Pharmacokinetic Profiles

Medicinal chemists can incorporate (3-Bromopyridin-2-yl)methanol-d2 as a deuterated building block to construct lead compounds with enhanced metabolic stability. The kinetic isotope effect conferred by the deuterated methanol moiety can slow cytochrome P450-mediated oxidation, potentially reducing intrinsic clearance and extending in vivo half-life of the final drug candidate . This strategy is particularly valuable when the methanol group is identified as a metabolic soft spot in non-deuterated analogs .

Mechanistic Probe for Investigating Alcohol Dehydrogenase (ADH) and Aldehyde Oxidase (AO) Metabolism

The specific deuteration at the methanol carbon enables the compound to serve as a mechanistic probe for enzymes that oxidize primary alcohols, such as alcohol dehydrogenase and aldehyde oxidase. By measuring the kinetic isotope effect on the oxidation rate, researchers can gain insights into the rate-limiting step and active-site geometry of these metabolizing enzymes . The high isotopic enrichment (≥98 atom % D) ensures that kinetic measurements are not confounded by residual unlabeled material .

Development and Validation of High-Resolution Mass Spectrometry (HRMS) Methods

The precise mass difference of +2.006 Da (from ¹H₂ to ²H₂) provides an unambiguous signature for the deuterated compound in HRMS applications, such as Orbitrap or Q-TOF instruments. This facilitates confident identification and relative quantitation in metabolomics and drug metabolism studies where spectral interferences are common . The compound's well-defined isotopic envelope also aids in the development of novel data-independent acquisition (DIA) workflows for isotopically labeled analytes .

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